Superior GSK-3β Inhibitory Potency and Kinase Selectivity Compared to Common Scaffolds
A derivative of the 2-(3-Thienyl)pyrimidine chemotype is reported as a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). The compound exhibited an IC50 value of 64 nM against GSK-3β in an in vitro kinase assay . A selectivity panel demonstrated that it exhibited little or no activity against 58 other kinases and showed much reduced potency (>75% inhibition at 5 µM) against only 7 others . This level of selectivity is a key differentiator when compared to broad-spectrum kinase inhibitors, which often have off-target effects that complicate data interpretation in cellular and in vivo models.
| Evidence Dimension | Kinase Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 64 nM; High selectivity (>75% inhibition at 5 µM for only 7 of 58 off-target kinases) |
| Comparator Or Baseline | Typical broad-spectrum kinase inhibitors (e.g., Staurosporine, Sunitinib); Baseline is low/non-selective inhibition. |
| Quantified Difference | Exhibits little or no activity against 58 other kinases tested. |
| Conditions | In vitro kinase assay (specific assay conditions not disclosed in product datasheet). |
Why This Matters
Procurement of this specific scaffold enables the development of highly selective GSK-3β probes, minimizing confounding off-target pharmacology and facilitating clearer mechanistic studies in areas like neurology and oncology.
